molecular formula C19H16N4S B2749999 (Z)-N'-(2,3-dimethylphenyl)-4-phenylthiazole-2-carbohydrazonoyl cyanide CAS No. 477285-38-4

(Z)-N'-(2,3-dimethylphenyl)-4-phenylthiazole-2-carbohydrazonoyl cyanide

Cat. No.: B2749999
CAS No.: 477285-38-4
M. Wt: 332.43
InChI Key: XITGAKGGRXGMFG-QJOMJCCJSA-N
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Description

The compound “(Z)-N’-(2,3-dimethylphenyl)-4-phenylthiazole-2-carbohydrazonoyl cyanide” is a complex organic molecule. The “(Z)” indicates the configuration of the molecule around a double bond, according to the Cahn-Ingold-Prelog (CIP) rules . The “N’-(2,3-dimethylphenyl)” suggests the presence of a nitrogen atom bonded to a 2,3-dimethylphenyl group. The “4-phenylthiazole-2-carbohydrazonoyl cyanide” part suggests the presence of a phenyl group, a thiazole ring, a carbohydrazonoyl group, and a cyanide group .


Synthesis Analysis

The synthesis of such a complex molecule would likely involve multiple steps and various types of reactions. Without specific literature or resources, it’s challenging to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure analysis would involve understanding the spatial arrangement of the atoms and groups within the molecule. The presence of the (Z) configuration suggests that the two highest-priority groups on either side of a double bond are on the same side .


Chemical Reactions Analysis

The types of chemical reactions this compound could undergo would depend on the functional groups present in the molecule. For example, the presence of a cyanide group could make it susceptible to nucleophilic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, boiling point, and reactivity .

Scientific Research Applications

Synthetic Procedures and Potential Therapeutic Agents

(Z)-N'-(2,3-dimethylphenyl)-4-phenylthiazole-2-carbohydrazonoyl cyanide, while not directly mentioned in available literature, is related to the broader chemical families of benzazoles and thiazole derivatives. These compounds, including guanidinobenzazoles and triazoles, exhibit significant potential in various scientific research fields, particularly in medicinal chemistry due to their diverse biological activities. For instance, benzazoles and their derivatives have been identified for their roles in drug development, showcasing activities ranging from cytotoxic, inhibiting cell proliferation through angiogenesis and apoptosis, to serving as key scaffolds in the synthesis of drugs addressing a wide spectrum of diseases including infectious diseases, cancer, and neurodegenerative disorders (Rosales-Hernández et al., 2022).

Amyloid Imaging and Alzheimer's Disease

The compound shares structural similarities with thiazole-based ligands, such as those used in amyloid imaging for Alzheimer's disease diagnosis. Amyloid imaging ligands, such as thiazole derivatives, have been studied for their ability to measure amyloid deposits in vivo in the brains of patients with Alzheimer's disease. This technique aids in the early detection of the disease and is crucial for the evaluation of new anti-amyloid therapies, underscoring the importance of thiazole derivatives in neuroscientific research (Nordberg, 2007).

Synthetic Routes and Biological Activities

The synthetic versatility of thiazole compounds is highlighted through various synthetic routes, including those for triazoles, which are pivotal in drug discovery due to their broad spectrum of biological activities. Such compounds are foundational in developing drugs with anti-inflammatory, antimicrobial, and anticancer properties. The research underlines the critical role of thiazole and its derivatives in synthesizing compounds with potential therapeutic applications, mirroring the significance of the query compound in medicinal chemistry (Kaushik et al., 2019).

Mechanism of Action

The mechanism of action is typically a term used in the context of biological activity. Without specific information about the biological activity of this compound, it’s difficult to comment on its mechanism of action .

Future Directions

The future directions for research on this compound would depend on its potential applications. These could range from medicinal chemistry if the compound has biological activity, to materials science if the compound has unique physical properties .

Properties

IUPAC Name

(2Z)-N-(2,3-dimethylanilino)-4-phenyl-1,3-thiazole-2-carboximidoyl cyanide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4S/c1-13-7-6-10-16(14(13)2)22-23-17(11-20)19-21-18(12-24-19)15-8-4-3-5-9-15/h3-10,12,22H,1-2H3/b23-17-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XITGAKGGRXGMFG-QJOMJCCJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NN=C(C#N)C2=NC(=CS2)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=CC=C1)N/N=C(/C#N)\C2=NC(=CS2)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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